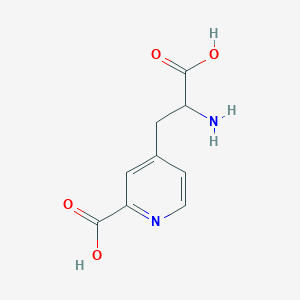
3-(4-(2-Carboxy)-Pyridyl)-L-Alanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(2-carboxy)-Pyridyl)-L-alanine is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2-carboxy)-Pyridyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2-carboxy)-Pyridyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthese von Chinazolin- und Chinazolinon-Derivaten Chinazolin- und Chinazolinon-Derivate sind wichtige sechsgliedrige heterozyklische Verbindungen, die eine breite Palette pharmakologischer Aktivitäten aufweisen {svg_1}. Sie zeigen antimikrobielle, antimalarielle, antioxidative, entzündungshemmende, antikonvulsive, antihypertensive, antidiabetische und Antitumoraktivitäten {svg_2}. Die Verbindung "3-(4-(2-Carboxy)-Pyridyl)-L-Alanin" könnte möglicherweise bei der Synthese dieser Derivate eingesetzt werden.
Spektrale Charakterisierung
Die Verbindung kann bei der spektralen Charakterisierung von Chinazolin- und Chinazolinon-Derivaten verwendet werden. Dies beinhaltet die Verwendung von Infrarotspektroskopie, Massenspektrometrie, 1 HNMR und Elementaranalyse {svg_3}.
Farbstoffsensibilisierte Solarzellen
Cyaninfarbstoffe, die über Nahinfrarot-Absorptionsbanden verfügen, die für Solarzellenanwendungen optimiert sind, können unter Verwendung von "this compound" synthetisiert werden. Diese Farbstoffe werden als Sensibilisatoren in farbstoffsensibilisierten Solarzellen eingesetzt {svg_4}.
4. Synthese von Phenylacetylen enthaltenden 1,2,3-Triazolgruppen Die Verbindung kann bei der Synthese von Phenylacetylen enthaltenden 1,2,3-Triazolgruppen verwendet werden. Dies beinhaltet eine Huisgen-artige [3 + 2]-Cycloadditionsreaktion zwischen 3-(4-Azidophenyl)acrylsäure und Ethylpropiolat {svg_5}.
Bromierungs- und Debromierungs-Decarboxylierungsreaktionen
"this compound" kann bei Bromierungs- und Debromierungs-Decarboxylierungsreaktionen verwendet werden. Dies beinhaltet die Bromierung von (E)-1-[4-(2-Carboxy-vinyl)phenyl]-[1,2,3]triazol-4-carbonsäureethylester, gefolgt von einer Debromierungs-Decarboxylierungsreaktion mit Et3N in DMF unter Mikrowellenbestrahlung {svg_6}.
Biochemische Analyse
Biochemical Properties
3-(4-(2-carboxy)-Pyridyl)-L-alanine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione reductase, influencing the thiol redox state within cells . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can significantly impact cellular processes.
Cellular Effects
The effects of 3-(4-(2-carboxy)-Pyridyl)-L-alanine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the ratios of NADH/NAD+ and NADPH/NADP+, which are critical for maintaining cellular redox balance . Additionally, it can lead to significant protein glutathionylation, impacting cellular functions and stress responses.
Molecular Mechanism
At the molecular level, 3-(4-(2-carboxy)-Pyridyl)-L-alanine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit glutathione reductase, leading to changes in the cellular thiol redox state . These interactions often result in alterations in gene expression and enzyme activity, which can have downstream effects on cellular metabolism and function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-(2-carboxy)-Pyridyl)-L-alanine over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that its effects can vary over time, with potential degradation products influencing cellular processes . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 3-(4-(2-carboxy)-Pyridyl)-L-alanine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
3-(4-(2-carboxy)-Pyridyl)-L-alanine is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it has been shown to affect the biosynthesis of certain metabolites, which can have downstream effects on cellular metabolism . These interactions highlight the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-(4-(2-carboxy)-Pyridyl)-L-alanine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 3-(4-(2-carboxy)-Pyridyl)-L-alanine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
CAS-Nummer |
112055-80-8 |
|---|---|
Molekularformel |
C9H10N2O4 |
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
4-[(2S)-2-amino-2-carboxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
USFHLIQFEUPHHD-LURJTMIESA-N |
Isomerische SMILES |
C1=CN=C(C=C1C[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






